molecular formula C17H16N2O2 B4388694 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B4388694
M. Wt: 280.32 g/mol
InChI Key: RXFCLHCAOOKPMK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-15-9-5-8-14(12-15)17-18-16(21-19-17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFCLHCAOOKPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with 2-phenylethyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine
  • 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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